molecular formula C10H9ClFNO B3161859 4-(3-Chloropropoxy)-2-fluorobenzonitrile CAS No. 873547-02-5

4-(3-Chloropropoxy)-2-fluorobenzonitrile

Cat. No.: B3161859
CAS No.: 873547-02-5
M. Wt: 213.63 g/mol
InChI Key: WNVRSCGERNOGCC-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C10H8ClFNO It is a derivative of benzonitrile, featuring a 3-chloropropoxy group and a fluorine atom attached to the benzene ring

Scientific Research Applications

4-(3-Chloropropoxy)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropoxy)-2-fluorobenzonitrile typically involves the nucleophilic substitution reaction of 4-fluorobenzonitrile with 3-chloropropanol. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Fluorobenzonitrile+3-ChloropropanolK2CO3, DMFThis compound\text{4-Fluorobenzonitrile} + \text{3-Chloropropanol} \xrightarrow{\text{K2CO3, DMF}} \text{this compound} 4-Fluorobenzonitrile+3-ChloropropanolK2CO3, DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropoxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 4-(3-chloropropoxy)-2-fluoroaniline.

    Oxidation: Formation of 4-(3-chloropropoxy)-2-fluorobenzoic acid.

    Hydrolysis: Formation of 4-(3-chloropropoxy)-2-fluorobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropoxy)acetanilide: Similar structure with an acetanilide moiety instead of a nitrile group.

    4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Contains a methoxy group and an ethanone moiety.

    4-(3-Chloropropoxy)-6-methoxyquinoline-3-carbonitrile: Features a quinoline core with additional functional groups.

Uniqueness

4-(3-Chloropropoxy)-2-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(3-chloropropoxy)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-4-1-5-14-9-3-2-8(7-13)10(12)6-9/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVRSCGERNOGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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